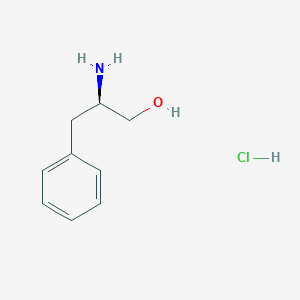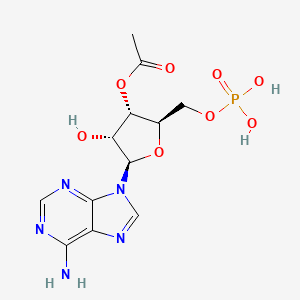![molecular formula C17H17N5OS B12937685 3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-46-4](/img/structure/B12937685.png)
3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Formation of the Benzamide Group: This can be done by coupling the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thienopyrimidine moiety.
Reduction: Reduction reactions could target the benzamide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the pyrrolidine ring.
3-(Pyrrolidin-1-yl)benzamide: Lacks the thienopyrimidine moiety.
Uniqueness
The presence of both the pyrrolidine ring and the thienopyrimidine moiety in 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide makes it unique, potentially offering a combination of properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
917908-46-4 |
|---|---|
Molekularformel |
C17H17N5OS |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-pyrrolidin-1-yl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H17N5OS/c18-15(23)11-3-4-13(14(9-11)22-6-1-2-7-22)21-16-12-5-8-24-17(12)20-10-19-16/h3-5,8-10H,1-2,6-7H2,(H2,18,23)(H,19,20,21) |
InChI-Schlüssel |
UTCCSTSUTSCSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)


![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)

![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)




![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

